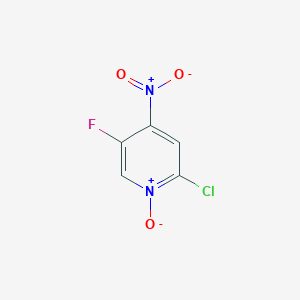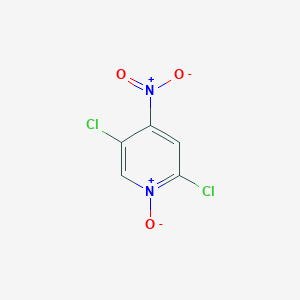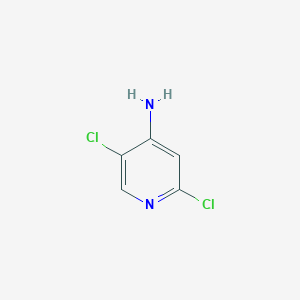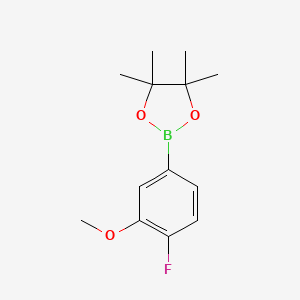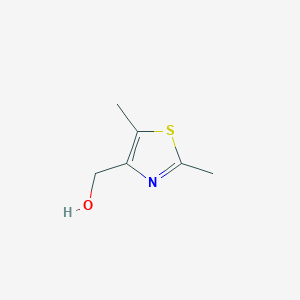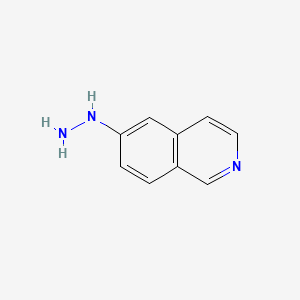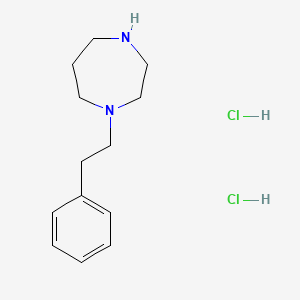
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-1,4-diazepane dihydrochloride, more commonly known as 1-PE-DZ, is a heterocyclic compound with a wide range of applications in both scientific research and industrial chemistry. 1-PE-DZ is a white crystalline solid with a melting point of 125-127°C and a boiling point of 204-206°C. It is soluble in water, alcohol, and ether, and insoluble in benzene and chloroform. Due to its unique structure and properties, 1-PE-DZ is used in a variety of applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as an analytical tool for the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Chemical Properties
A study by Wlodarczyk et al. (2007) describes an efficient method to access 1,4-diazepane derivatives through microwave-assisted synthesis. This process rapidly produces 7-substituted-1,4-diazepin-5-ones in good yields, highlighting a key synthetic route for 1,4-diazepanes (Wlodarczyk et al., 2007).
Research by Sankaralingam and Palaniandavar (2014) explores manganese(III) complexes with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, demonstrating their role as catalysts in olefin epoxidation reactions. These complexes exhibit distinctive reactivity and selectivity based on the Lewis basicity of the ligands (Sankaralingam & Palaniandavar, 2014).
Application in Organic Synthesis
Moser and Vaughan (2004) synthesized a series of 1,4-diazepanes with unique structural characteristics, providing insights into the potential of these compounds in developing novel organic molecules (Moser & Vaughan, 2004).
Nalikezhathu et al. (2023) discussed the synthesis of 1,4-diazepanes using a catalytic method that offers a pathway to compounds like cyclizine and homochlorcyclizine. This indicates the role of 1,4-diazepanes in synthesizing pharmaceutically relevant compounds (Nalikezhathu et al., 2023).
Biological and Medicinal Chemistry
Teimoori et al. (2011) synthesized 1,4-diazepane derivatives for evaluation as anticancer agents, indicating potential applications in therapeutic development (Teimoori et al., 2011).
Riether et al. (2011) identified 1,4-diazepane compounds as potent Cannabinoid receptor 2 agonists, highlighting their significance in drug discovery and receptor biology (Riether et al., 2011).
Wattanasin et al. (2003) developed 1,4-diazepane-2-ones as LFA-1 antagonists, providing insights into the utility of these compounds in inhibiting specific protein-protein interactions (Wattanasin et al., 2003).
Gu et al. (2010) investigated 1,4-diazepane derivatives as T-type calcium channel blockers, which is important for understanding their pharmacological applications (Gu et al., 2010).
将来の方向性
作用機序
Target of Action
It is known that compounds containing a phenethylamine moiety, such as this one, can interact with various targets . For instance, phenethylamine, a compound with a similar structure, has been shown to interact with targets such as the primary amine oxidase and trypsin .
Mode of Action
Phenethylamine, a structurally similar compound, is known to interact with its targets by binding to them and causing conformational changes . This interaction triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .
Biochemical Pathways
For instance, it has been shown to induce acetylcholine release via a glutamate-mediated mechanism .
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The metabolites are then eliminated through the kidneys .
Result of Action
Phenethylamine, a structurally similar compound, is known to affect neural activity, mood, and behavior by regulating dopamine and 5-hydroxytryptamine levels in the brain .
特性
IUPAC Name |
1-(2-phenylethyl)-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKADVOOWXJCGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)
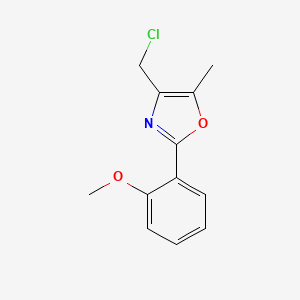
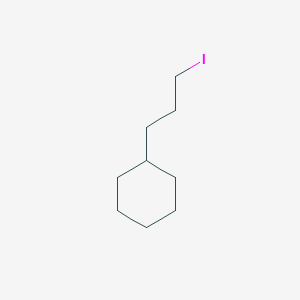
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)

